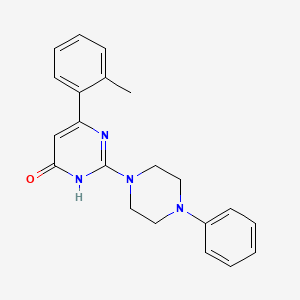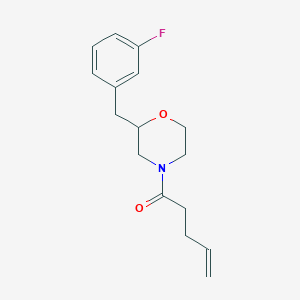
N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BAY 11-7082 is a small molecule inhibitor that has been shown to inhibit the activity of several transcription factors and enzymes, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 inhibits the activity of several enzymes and transcription factors, including IKKβ, a key regulator of NF-κB activation. By inhibiting the activity of IKKβ, N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 prevents the phosphorylation and degradation of IκBα, a protein that inhibits the translocation of NF-κB to the nucleus. This, in turn, leads to the inhibition of NF-κB activity, resulting in reduced inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 has been shown to have several biochemical and physiological effects in various disease models. In cancer, N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation, N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative disorders, N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 has been shown to reduce oxidative stress and inflammation, leading to improved neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 has several advantages and limitations for lab experiments. One of the major advantages is its ability to inhibit the activity of several enzymes and transcription factors, making it a versatile tool for studying various biological processes. However, N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 has also been shown to have off-target effects, which can complicate data interpretation. Additionally, the use of N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 in vivo can be challenging due to its poor solubility and bioavailability.
Zukünftige Richtungen
There are several future directions for the use of N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 in scientific research. One potential application is in the development of new therapies for cancer, inflammation, and neurodegenerative disorders. Additionally, N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 can be used as a tool to study the role of NF-κB and other transcription factors in various biological processes. Further research is needed to better understand the pharmacokinetics and pharmacodynamics of N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 and to develop more potent and selective inhibitors of NF-κB activation.
Synthesemethoden
N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 can be synthesized using a multi-step process that involves the reaction of 2-bromobutane with 2-nitroaniline, followed by the reaction of the resulting product with 4-chloropyrazole-3-carboxylic acid. The final step involves the reaction of the intermediate product with ammonium carbonate to yield N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082.
Wissenschaftliche Forschungsanwendungen
N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune response and inflammation.
Eigenschaften
IUPAC Name |
N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-2-3-6-9-7-4-5-8-10(9)16-14(20)12-11(15)13(18-17-12)19(21)22/h4-5,7-8H,2-3,6H2,1H3,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPVTKWLGHTAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1NC(=O)C2=NNC(=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6034135.png)
![1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6034141.png)
![2-hydroxy-5-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6034154.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6034168.png)
![2-{2-[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6034170.png)
![3-[(3-chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6034181.png)
![(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6034186.png)
![4-hydroxy-3-[2-(3-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6034187.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6034190.png)

![3-{2-[4-(3-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6034199.png)
![(3-fluoro-4-methoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6034204.png)

![N-butyl-N-methyl-3-({[2-(1-methyl-2-pyrrolidinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6034220.png)